4'-Bromo-2'-chloro-6'-fluorophenacyl bromide

Übersicht

Beschreibung

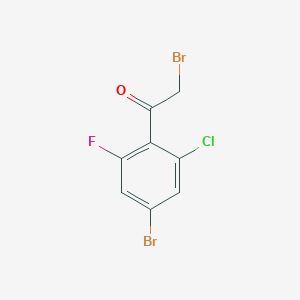

4’-Bromo-2’-chloro-6’-fluorophenacyl bromide is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. It is also known by other names such as 2-Bromo-1-(4-bromo-2-chloro-6-fluorophenyl)ethanone and 3’-Chloro-2,6’-dibromo-2’-fluoroacetophenone .

Molecular Structure Analysis

The molecular formula of 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide is C8H4Br2ClFO . The molecular weight is 330.37 g/mol. The structure of this compound can be inferred from its molecular formula, but a detailed 3D structure analysis would require more specific data or computational chemistry methods.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

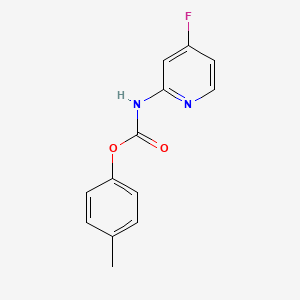

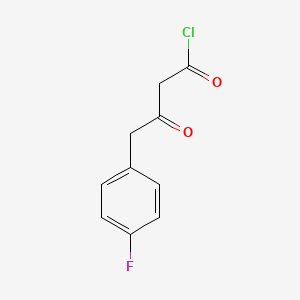

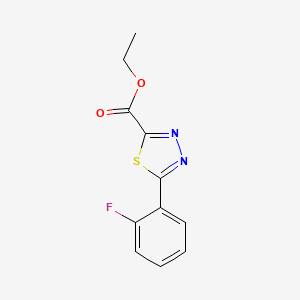

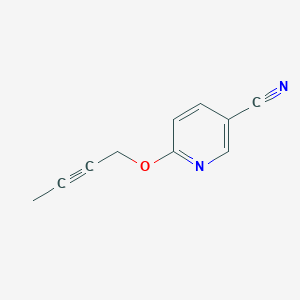

4'-Bromo-2'-chloro-6'-fluorophenacyl bromide is a versatile compound used in various chemical syntheses. For instance, it is a precursor in the Hantzsch thiazole synthesis, leading to compounds with potential antibacterial properties (Uwabagira et al., 2018). Additionally, it plays a role in the synthesis of 2, 4, 6 – triaryl pyridines, which are formed by the reaction of 4 – fluorophenacyl bromide and pyridine, highlighting its utility in creating complex organic structures (Agarwal, 2012).

Photoreaction Mechanism Studies

Research on 4'-Bromo-2'-chloro-6'-fluorophenol, closely related to 4'-Bromo-2'-chloro-6'-fluorophenacyl bromide, has contributed to understanding photoreaction mechanisms. This includes studies on hydrogen-atom tunneling and UV-induced photoreaction pathways in low-temperature argon matrices (Nanbu et al., 2012).

Biological Evaluation

The compound has been used in synthesizing novel fused derivatives, like 6-(2-chloro-4-fluorophenyl)-9-arylimidazo[1,2-a][1,8]naphthyridine derivatives, which were evaluated for their antibacterial and fungal activities. These studies contribute to the development of new antimicrobial agents (Sonyanaik et al., 2018).

Material Science Applications

In material science, derivatives of 4'-Bromo-2'-chloro-6'-fluorophenacyl bromide have been explored for their potential in creating novel materials. For example, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, incorporating fluoro and chloro substituents, have been studied for their electrooptical properties and potential in liquid crystal displays (Gray & Kelly, 1981).

Synthesis of Antitumor Agents

The synthesis of novel 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, using 4-bromo-2-chloro-6-fluorophenacyl bromide, has been conducted to explore their antitumor activity. Such studies are crucial for the development of new cancer treatments (Bhat et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, Bromo-4-fluoroacetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required . It is reasonable to assume that 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide may have similar hazards, but specific safety data for this compound is not available in the current resources.

Wirkmechanismus

Target of Action

Many organic compounds like this one interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and the functional groups present .

Mode of Action

The compound could interact with its targets through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, compounds with certain functional groups might be more readily absorbed in the gut, or they might be more resistant to metabolic breakdown .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain biochemical product .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at a specific pH, or they might be destabilized by high temperatures .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-bromo-2-chloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFFGJQEPUEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2'-chloro-6'-fluorophenacyl bromide | |

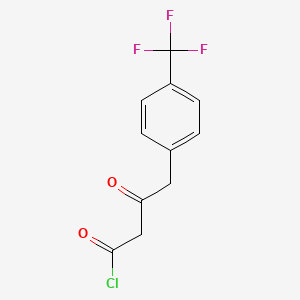

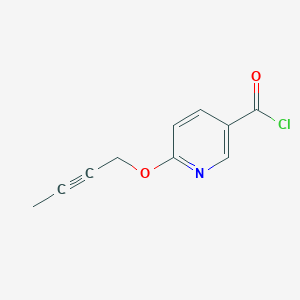

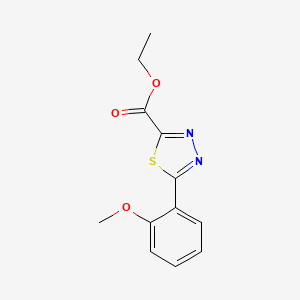

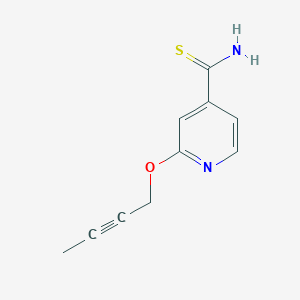

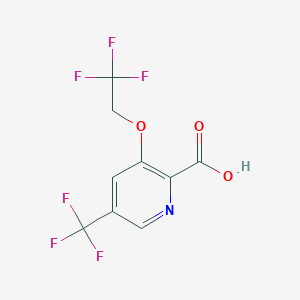

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

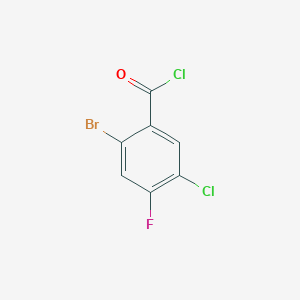

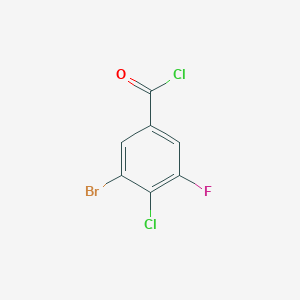

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.